

# Peptide YY (3-36) Administration Protocols for In Vivo Studies: Application Notes

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## Compound of Interest

Compound Name: Peptide YY (3-36)

CAS No.: 126339-09-1

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the in vivo administration of **Peptide YY (3-36)** [PYY (3-36)], a gut hormone recognized for its role in appetite regulation and energy homeostasis. The following information is intended to guide the design and execution of pre-clinical studies investigating the physiological effects of PYY (3-36).

## Introduction

**Peptide YY (3-36)** is a 34-amino acid peptide hormone released from enteroendocrine L-cells in the distal gut following food intake. It is the major circulating form of PYY and is produced by the cleavage of PYY (1-36) by the enzyme dipeptidyl peptidase-IV (DPP-4). PYY (3-36) exerts its anorexigenic effects primarily through the activation of the neuropeptide Y receptor subtype 2 (Y2R) in the arcuate nucleus (ARC) of the hypothalamus. This interaction leads to the inhibition of orexigenic neurons that co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP), and the indirect activation of anorexigenic pro-opiomelanocortin (POMC) neurons, ultimately resulting in reduced food intake and appetite suppression.[1]

## Data Summary: PYY (3-36) Administration in Rodent Models

The following tables summarize quantitative data from various in vivo studies, detailing administration routes, dosages, and observed effects of PYY (3-36) in rodent models.

### Acute Administration Protocols and Effects

Animal Model	Route of Administration	Dosage	Key Findings	Reference
Male NMRI Mice	Intraperitoneal (IP)	10, 100, 1,000 µg/kg	~30% reduction in 3-hour food intake; highest dose significantly reduced food intake at 1 hour.	[2][3]
Male Wistar Rats	Intraperitoneal (IP)	Not specified	No effect on fasting-induced feeding.	[2][3]
Prepubertal Rats	Intraperitoneal (IP)	3, 10, 30 µg/kg	No significant change in serum LH levels.	[4]
Prepubertal Rats	Intracerebroventricular (ICV)	3 nmol	Inhibited LH secretion in male rats.	[4]
Fasted Rats	Intraperitoneal (IP)	3, 30 mg/kg	~Two-fold increase in serum TSH 15 minutes post-injection.	[5]

### Chronic Administration Protocols and Effects

Animal Model	Route of Administration	Dosage	Duration	Key Findings	Reference
Diet-Induced Obese (DIO) C57BL/6J Mice	Subcutaneous (SC) via osmotic minipumps	100, 300, 1,000 µg/kg/day	14 days	Dose-dependent reduction in body weight gain. Highest dose significantly reduced food intake on day 4. <a href="#">[2][3]</a>	<a href="#">[2][3]</a>
Diet-Induced Obese (DIO) Male Rats	Subcutaneous (SC) via osmotic minipumps	25, 250, 1,000 µg/kg/day	28 days	Dose-dependent reduction in body weight and fat pad weight. <a href="#">[2][3]</a>	<a href="#">[2][3]</a>
Lean Rats	Intravenous (IV) Infusion	30 pmol/kg/min (1-hour infusions every other hour)	10 days	Sustained ~20% reduction in daily food intake; 7% decrease in body weight and 35% decrease in adiposity. <a href="#">[6]</a>	<a href="#">[6]</a>
Diet-Induced Obese (DIO) Mice	Subcutaneous (SC) Infusion	1 mg/kg/day	7 days	Transiently reduced food intake; decreased body weight and	<a href="#">[7]</a>

				respiratory quotient.[7]	
Diabetic Fatty Zucker Rats	Subcutaneous (SC) Infusion	Not specified	4 weeks	Reduced HbA1c and fructosamine. [8]	[8]

## Experimental Protocols

### Protocol 1: Acute Intraperitoneal Administration in Mice to Assess Anorectic Effects

This protocol is adapted from studies investigating the immediate effects of PYY (3-36) on food intake.[2][3]

#### Materials:

- PYY (3-36) peptide
- Sterile saline solution (0.9% NaCl)
- Animal scale
- Food hoppers and pre-weighed food
- Syringes and needles for IP injection

#### Procedure:

- **Animal Acclimatization:** Individually house male NMRI mice for at least 7 days before the experiment to allow for acclimatization to the housing and handling procedures.
- **Habituation to Injection:** For 3 consecutive days prior to the experiment, administer a saline injection (0.2 ml) intraperitoneally at 09:00 to accustom the animals to the injection procedure.

- **Randomization:** On the day before the experiment, randomize the animals into treatment groups based on body weight.
- **Fasting:** At 15:00 on the day before the experiment, remove all food to initiate a 19-hour fast. Water should be available ad libitum.
- **PYY (3-36) Preparation:** Prepare fresh solutions of PYY (3-36) in sterile saline at the desired concentrations (e.g., to achieve doses of 10, 100, and 1,000 µg/kg). The vehicle control group will receive saline only.
- **Administration:** At 09:00 on the experimental day, inject the mice intraperitoneally with the prepared PYY (3-36) solutions or vehicle.
- **Food Presentation and Measurement:** Immediately after injection, provide a pre-weighed amount of food. Measure and record food consumption at 1, 2, and 3 hours post-injection.

## Protocol 2: Chronic Subcutaneous Administration in Diet-Induced Obese Mice via Osmotic Minipumps

This protocol is designed for long-term studies on the effects of PYY (3-36) on body weight and metabolism, based on established methodologies.<sup>[2][3]</sup>

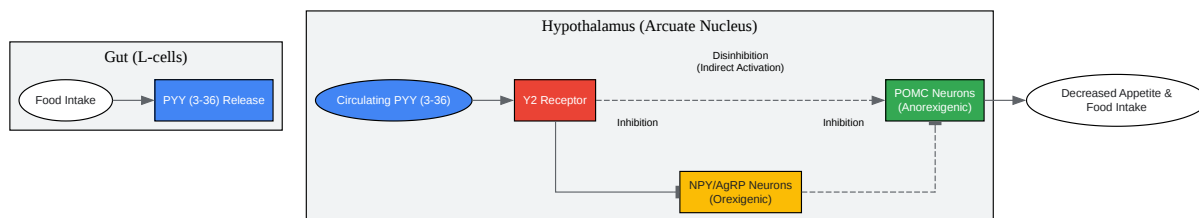
### Materials:

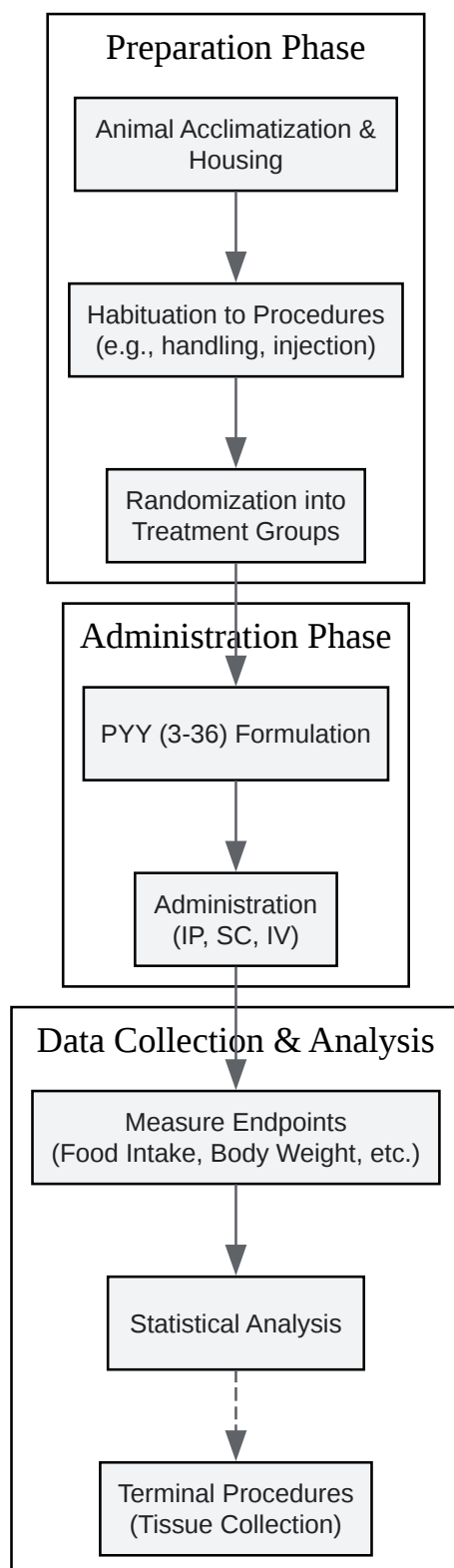
- PYY (3-36) peptide
- Vehicle solution (e.g., sterile saline)
- Osmotic minipumps (e.g., Alzet model 2002 or equivalent for 14-day delivery)
- Surgical instruments for implantation
- Anesthesia (e.g., isoflurane)
- Animal scale
- Calipers for measuring fat pads (optional, for terminal endpoint)

#### Procedure:

- Induction of Obesity: Feed C57BL/6J mice a high-fat diet for a specified period (e.g., 12 weeks) to induce obesity.
- Animal Stratification: Stratify the diet-induced obese (DIO) mice into treatment groups based on body weight.
- Minipump Preparation: On the day before surgery, fill the osmotic minipumps with the appropriate concentrations of PYY (3-36) solution or vehicle to deliver the desired daily dose (e.g., 100, 300, or 1,000 µg/kg/day). Prime the pumps overnight according to the manufacturer's instructions.
- Surgical Implantation:
  - Anesthetize the mouse using isoflurane inhalation.
  - Make a small subcutaneous incision in the lower back region.
  - Create a subcutaneous pocket and insert the primed osmotic minipump.
  - Close the incision with sutures or surgical staples.
- Post-Operative Care: Monitor the animals for recovery from surgery and provide appropriate post-operative care.
- Data Collection:
  - Measure body weight and food intake daily or at regular intervals throughout the 14-day study period.
  - At the end of the study, animals can be euthanized to collect tissues for further analysis (e.g., weighing of various fat pads like mesenteric, epididymal, and retroperitoneal).

## Signaling Pathway and Experimental Workflow Diagrams





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